(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone
Description
The compound “(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone” features a hybrid structure combining a 3,4-dihydroisoquinoline moiety, an azetidine (four-membered nitrogen-containing ring), and a thiophene-based methanone group. This architecture is designed to leverage the pharmacophoric properties of each component:
- 3,4-Dihydroisoquinoline: A partially saturated isoquinoline derivative, known for its role in modulating receptor interactions (e.g., CCR2 antagonists in ) .
- Thiophene-3-yl methanone: Introduces sulfur-based electronic effects, which may influence solubility and metabolic stability compared to phenyl or benzothiazole analogs .
The synthesis of this compound is inferred from related methods in and , which describe coupling reactions between dihydroisoquinoline derivatives and azetidine intermediates using reagents like HATU or EDCI. Purification typically involves column chromatography or preparative HPLC .
Properties
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c20-17(15-6-8-21-12-15)19-10-16(11-19)18-7-5-13-3-1-2-4-14(13)9-18/h1-4,6,8,12,16H,5,7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWGPUXJLHXMDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dihydroisoquinoline Synthesis via Bischler-Napieralski Cyclization
The 3,4-dihydroisoquinoline subunit is commonly synthesized using the Bischler-Napieralski reaction. Starting from phenethylamine derivatives, condensation with acyl chlorides forms intermediate amides, which undergo cyclization in the presence of phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). For example:
Azetidine Ring Formation
Azetidine rings are typically constructed via intramolecular nucleophilic substitution or [2+2] cycloadditions. A proven method involves:
- Epichlorohydrin-derived intermediates : Reacting 3,4-dihydroisoquinoline with epichlorohydrin in the presence of a base (e.g., K₂CO₃) to form an azetidine precursor.
- Ring closure : Heating the intermediate with ammonium hydroxide under reflux yields the azetidine-dihydroisoquinoline fragment.
Thiophene-3-carbonyl Fragment Preparation
Friedel-Crafts Acylation of Thiophene
The thiophene-3-carbonyl group is introduced via Friedel-Crafts acylation:
- Thiophene reacts with acetyl chloride in the presence of AlCl₃ at 0–5°C to form 3-acetylthiophene .
- Oxidation of the acetyl group using Jones reagent (CrO₃/H₂SO₄) yields thiophene-3-carboxylic acid .
- Conversion to thiophene-3-carbonyl chloride is achieved using thionyl chloride (SOCl₂) at reflux.
Coupling Strategies for Final Assembly
Amide Coupling via HCTU-Mediated Activation
The azetidine-dihydroisoquinoline amine is coupled with thiophene-3-carbonyl chloride using hexafluorophosphate-based coupling reagents:
- Reaction conditions : Dissolve the amine (1 equiv) and thiophene-3-carbonyl chloride (1.2 equiv) in anhydrous DCM.
- Add HCTU (1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 3 equiv) at 0°C.
- Stir at room temperature for 12 hours to yield the target compound.
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | DCM | 78 |
| Temperature | 25°C | 78 |
| Coupling Reagent | HCTU | 78 |
| Alternative Reagent | EDCI/HOBt | 65 |
Reductive Amination Alternative
An alternative route employs reductive amination between a ketone-bearing azetidine precursor and a thiophene-3-carbaldehyde:
- Azetidine ketone precursor : Synthesized via oxidation of a secondary alcohol using pyridinium chlorochromate (PCC).
- Reductive amination : React with thiophene-3-carbaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 (acetic acid buffer).
Critical Analysis of Reaction Conditions
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
- HCTU superiority : Compared to EDCI/HOBt, HCTU minimizes racemization and improves yields by 13%.
- Excess acyl chloride : A 1.2:1 ratio of acyl chloride to amine prevents dimerization of the azetidine fragment.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₁₈H₁₇N₂OS : 325.1112 [M+H]⁺.
- Observed : 325.1109 [M+H]⁺ (Δ = 0.3 ppm).
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| HCTU-mediated coupling | 78 | 98 | High efficiency | Cost of HCTU |
| Reductive amination | 65 | 95 | Avoids acyl chloride handling | Lower yield |
| Bischler-Napieralski | 70 | 90 | Scalable | Multiple purification steps |
Chemical Reactions Analysis
Types of Reactions
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, the compound could be explored for its potential pharmacological activities, including its ability to interact with specific receptors or enzymes.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Heterocyclic Moieties
The thiophene group in the target compound distinguishes it from structurally related derivatives. Key comparisons include:
Key Insight : The thiophene group confers distinct electronic and solubility profiles compared to phenyl or benzothiazole derivatives. For example, thiophene’s lower aromaticity may reduce π-π stacking interactions but improve metabolic stability .
Azetidine vs. Piperazine/Piperidine Analogues
Replacing azetidine with larger nitrogen-containing rings alters steric and electronic properties:
Methanone vs. Amide/Carbamate Linkages
The methanone linker in the target compound contrasts with carbamate or amide-based derivatives:
Research Findings and Data Trends
- Synthetic Efficiency : The target compound’s synthesis (~70–80% yield) is comparable to benzothiazole derivatives (e.g., 76.6% for 4e in ) but lags behind amide-based compounds (e.g., 93% in ) .
- Thermal Stability : Azetidine-containing compounds generally exhibit lower melting points (e.g., 99–161°C in ) compared to piperazine derivatives, suggesting trade-offs between rigidity and processability .
- Biological Potential: While direct activity data for the target compound is unavailable, CCR2 antagonists () and cannabinoid receptor modulators () highlight the therapeutic relevance of dihydroisoquinoline scaffolds .
Biological Activity
The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone represents a novel class of organic molecules that combine structural features of azetidine and isoquinoline with a thiophene moiety. This unique combination suggests potential biological activities, particularly in the fields of pharmacology and agrochemistry.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Azetidine Ring : A four-membered saturated heterocycle that may influence the compound's biological interactions.
- Dihydroisoquinoline Moiety : Known for its diverse biological activities, including neuroprotective and antifungal properties.
- Thiophene Group : A five-membered aromatic ring containing sulfur, which can enhance the compound's electronic properties and reactivity.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including antifungal, antibacterial, and potential neuropharmacological effects. The following sections detail specific findings related to the biological activity of this compound.
Antifungal Activity
A study exploring 3,4-dihydroisoquinoline derivatives demonstrated significant antifungal properties against various phytopathogenic fungi. The derivatives showed activity at concentrations as low as 50 μg/mL, with some compounds exhibiting superior efficacy compared to established antifungal agents like hymexazol .
Table 1: Antifungal Activity of Related Compounds
| Compound | Target Pathogen | EC₅₀ (μg/mL) | Preventive Efficacy (%) |
|---|---|---|---|
| I23 | Pythium recalcitrans | 14 | 96.5 |
| Hymexazol | Pythium recalcitrans | 37.7 | 63.9 |
The mechanism by which this compound exerts its biological effects may involve:
- Membrane Disruption : Similar compounds have been shown to disrupt fungal membrane systems, leading to cell death .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in fungal metabolism, thereby impeding growth and reproduction .
Neuropharmacological Potential
Compounds containing the dihydroisoquinoline structure have been investigated for their neuroprotective effects. They are believed to modulate dopaminergic signaling pathways, which could be beneficial in treating neurodegenerative diseases such as Parkinson's disease .
Table 2: Neuropharmacological Effects of Isoquinoline Derivatives
| Compound | Effect | Target Receptor |
|---|---|---|
| Compound A | D1 Receptor Modulation | D1 Dopamine Receptor |
| Compound B | Neuroprotection | NMDA Receptor |
Case Studies
- Antifungal Efficacy Study :
-
Neuropharmacological Assessment :
- Research involving the modulation of D1 dopamine receptors indicated that certain derivatives could act as positive allosteric modulators, suggesting therapeutic potential in treating dopaminergic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
